molecular formula C19H14N4O3S B11433720 3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11433720
M. Wt: 378.4 g/mol
InChI Key: FVKBVZYSHLKCMC-UHFFFAOYSA-N
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Description

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity, and is substituted with a 4-nitrophenyl group, a phenyl group, and a carboxamide group. These structural elements contribute to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Nitration: Introduction of the nitro group on the phenyl ring can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the aromatic rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the imidazo[2,1-b][1,3]thiazole core can interact with hydrophobic pockets. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Indole Derivatives: Possess a similar aromatic system and are widely studied for their pharmacological potential.

Uniqueness

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imidazo[2,1-b][1,3]thiazole core with the nitrophenyl and phenyl groups enhances its potential as a versatile pharmacophore in drug discovery.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-methyl-N-(4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H14N4O3S/c1-12-17(18(24)20-14-7-9-15(10-8-14)23(25)26)27-19-21-16(11-22(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24)

InChI Key

FVKBVZYSHLKCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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